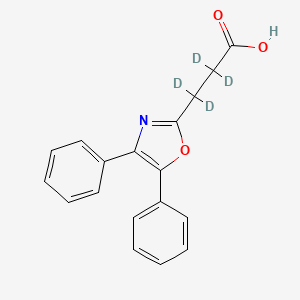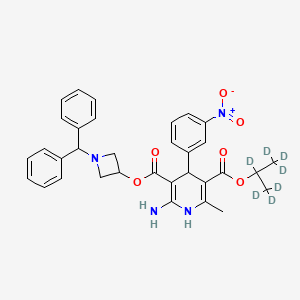
CCX2206
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCX2206 is a CXCR7-specific inhibitor, currently being developed by Chemocentryx.
Aplicaciones Científicas De Investigación
Industrial Carbon Dioxide Capture and Utilization
The research paper by Gao et al. (2020) discusses the significant role of carbon dioxide capture and utilization (CCU) in mitigating global warming. It highlights the state-of-the-art techniques for CO2 capture and utilization, focusing on the characteristics and performance of both liquid and solid CO2 adsorbents. The paper reviews their industrial applications in pre- and post-combustion CO2 capture as well as their utilization. The study aims to provide a comprehensive understanding of current developments and future trends in CCU, marking its importance for researchers in related fields and its potential to facilitate significant breakthroughs in both fundamental research and commercial applications (Gao et al., 2020).
Countercurrent Separation of Natural Products
Friesen et al. (2015) assess the current state of countercurrent separation (CCS) techniques, specifically countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), in natural products research. The paper reviews the instrumentation, method development, and applications of CCS in this field, emphasizing its potential for drug discovery and natural product chemistry. The review intends to provide an updated perspective of CCS and its utility for natural product scientists, suggesting that CCS could be a valuable tool in metabolome and drug discovery research involving terrestrial and marine organisms (Friesen et al., 2015).
Collaborative Creativity Learning Model Using PhET Simulation
Astutik and Prahani (2018) explore the effectiveness of the Collaborative Creativity Learning (CCL) model integrated with PhET simulation to enhance students' scientific creativity in natural science lessons. This experimental study indicates that the CCL model, along with PhET simulation, is practical and effective in increasing students' scientific creativity. The research suggests that this integrated approach could be used as a solution to improve creativity in natural science education (Astutik & Prahani, 2018).
Carbon Capture and Storage: The Way Forward
Bui et al. (2018) review the current state-of-the-art in carbon capture and storage (CCS) technology, analyzing it from a multi-scale perspective that ranges from global to molecular scales. The paper discusses the potential of CCS in meeting climate change targets and its technical maturity. Despite recognizing the broad consensus on the importance of CCS, the study acknowledges the challenges in its large-scale deployment and suggests addressing key research challenges to advance this field (Bui et al., 2018).
Propiedades
Fórmula molecular |
C18H17NO4S3 |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
CCX2206; CCX-2206; CCX 2206.; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)


